molecular formula C19H18F3NO3 B266966 N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B266966
M. Wt: 365.3 g/mol
InChI Key: WUZUUQGQLPZDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide, also known as TFB-TFM, is a chemical compound that has been extensively researched in recent years due to its potential in various scientific applications.

Mechanism of Action

The mechanism of action of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide is not fully understood, but it is thought to modulate the activity of certain ion channels in the brain. Specifically, N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide has been shown to interact with the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the TRPA1 ion channel, N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide has also been shown to modulate the activity of other ion channels, including the TRPV1 and TRPM8 channels. N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide is its specificity for certain ion channels, making it a valuable tool for studying the function of these channels in the brain. However, one limitation of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide. One area of interest is in the development of new drugs based on N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide that can be used to treat pain, anxiety, and addiction. Another area of interest is in the use of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide as a tool for studying the function of ion channels in the brain. Finally, there is potential for the development of new synthesis methods for N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide that can improve its yield and purity.

Synthesis Methods

N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzoic acid with 4-(tetrahydro-2-furanylmethoxy)aniline in the presence of a coupling reagent. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential in various scientific applications. One of the primary uses of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This has led to its use in the study of pain, anxiety, and addiction.

properties

Product Name

N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C19H18F3NO3

Molecular Weight

365.3 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H18F3NO3/c20-19(21,22)14-4-1-3-13(11-14)18(24)23-15-6-8-16(9-7-15)26-12-17-5-2-10-25-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,23,24)

InChI Key

WUZUUQGQLPZDPI-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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